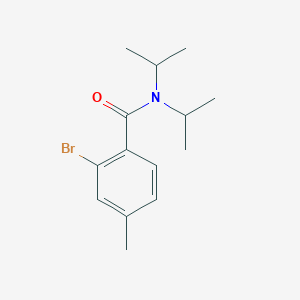
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoline moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline typically involves the alkylation of phenyl rings and subsequent cyclization reactions. One common method involves the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by cyclization using but-3-en-1-ol in the presence of methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different functional groups attached to the phenyl ring or the quinoline moiety.
科学的研究の応用
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用機序
The mechanism of action of 1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes. The exact molecular targets and pathways depend on the specific derivative and its application. For example, some derivatives may inhibit enzymes involved in microbial growth, while others may modulate signaling pathways in cancer cells .
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the tetrahydroquinoline moiety.
1-(4-tert-Butylphenyl)-4-chlorobutan-1-one: Contains a similar phenyl structure with different functional groups.
4-tert-Butylbenzoyl chloride: Another compound with a tert-butylphenyl group but different reactivity due to the presence of a benzoyl chloride group.
Uniqueness
1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the tert-butylphenyl group and the tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C19H23N |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H23N/c1-19(2,3)16-10-12-17(13-11-16)20-14-6-8-15-7-4-5-9-18(15)20/h4-5,7,9-13H,6,8,14H2,1-3H3 |
InChIキー |
HKUITXQOKULZJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
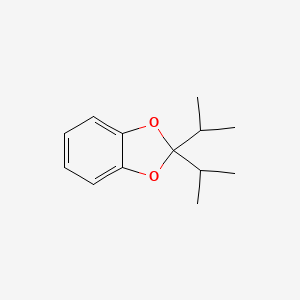


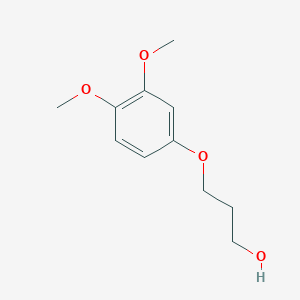

![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)
![(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14138880.png)
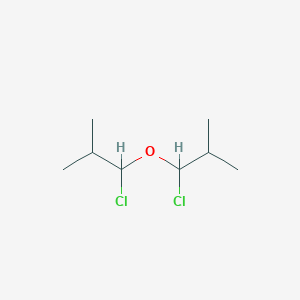

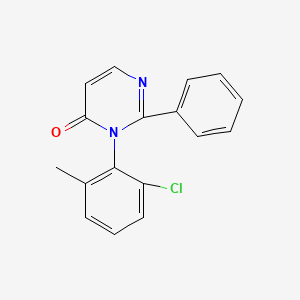
![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)

